Hemoglobin Quong Sze is a non-deletional subtype of alpha-thalassemia primarily identified in Southeast Asia and Southern China. It arises from a missense mutation at codon 125 of the HBA2 gene, leading to the substitution of leucine with proline in the α2-globin chain. This mutation results in an unstable hemoglobin variant that can cause severe clinical manifestations, particularly when combined with other genetic factors such as the Southeast Asian double alpha-globin gene deletion, which can lead to non-deletional Hemoglobin H disease, a more severe form of thalassemia than its deletional counterpart .
Hemoglobin Quong Sze is classified under non-deletional alpha-thalassemia. Its genetic basis is linked to mutations in the HBA2 gene, specifically affecting the α2-globin chain. The prevalence of this variant is notably higher among Malaysian Chinese populations compared to other ethnic groups in Malaysia and Indonesia .
The synthesis of Hemoglobin Quong Sze involves molecular genetic techniques for identification and analysis. Polymerase chain reaction (PCR) is commonly used to amplify specific regions of the HBA2 gene where mutations are suspected. The amplification process typically includes:
The PCR reaction may involve specific primers designed to target the mutation site at codon 125. Following amplification, sequencing is performed to confirm the presence of the mutation, which is crucial since Hemoglobin Quong Sze is undetectable by routine electrophoresis methods .
The molecular structure of Hemoglobin Quong Sze exhibits a substitution at position 125 of the α2-globin chain (HBA2), where leucine (CTG) is replaced by proline (CCG). This change leads to significant instability in the hemoglobin molecule, resulting in its rapid degradation within red blood cells .
The instability of this variant contributes to its clinical significance, as it can lead to hemolytic anemia due to intracellular aggregates formed by the unstable α-globin chains .
Hemoglobin Quong Sze undergoes several biochemical reactions typical of hemoglobin variants, including:
Clinical manifestations often include severe microcytic anemia and elevated levels of other hemoglobins such as Hemoglobin H and Barts due to ineffective erythropoiesis and increased hemolysis .
The mechanism behind Hemoglobin Quong Sze's action involves its interaction with other genetic mutations affecting hemoglobin synthesis. The presence of this variant in conjunction with deletions like Southeast Asian double alpha-globin gene deletion results in a more severe clinical phenotype characterized by:
Patients typically present with symptoms such as fatigue, pallor, and splenomegaly, with laboratory findings indicating low hemoglobin levels and high reticulocyte counts as compensatory responses .
Hemoglobin Quong Sze exhibits properties typical of unstable hemoglobins:
The chemical properties include:
Hemoglobin Quong Sze serves critical roles in both clinical diagnostics and genetic counseling:
Hb QS arises from a single-nucleotide transversion (T>C) at codon 126 of the α2-globin gene (HBA2), resulting in a leucine-to-proline substitution at position 126 of the α-globin chain. This mutation (rs41397847) is classified as pathogenic in ClinVar due to its destabilizing impact on hemoglobin tetramer assembly [5]. Structurally, residue Leu126 resides within the H-helix, a critical region for α1β1 dimer stabilization. Proline’s rigid cyclic structure disrupts this helix, impairing hydrophobic interactions essential for αβ-dimer formation [2] [5].
Table 1: Molecular and Functional Characteristics of Hb QS
Property | Detail |
---|---|
Variant Name | Hemoglobin Quong Sze (Hb QS) |
HGVS Nomenclature | HBA2: c.377T>C (NM_000517.6) |
Amino Acid Change | p.Leu126Pro (α2-globin chain) |
Protein Domain | H-helix (α1β1 dimer interface) |
Instability Mechanism | Disrupted helix geometry → Impaired dimerization → Rapid proteasomal degradation |
Population Frequency | 0.00016 (1000 Genomes Project); Higher in Southern Chinese populations |
The Leu→Pro substitution induces profound structural instability via two mechanisms:
Conventional methods like PCR-RFLP amplify a 339-bp fragment of HBA2, digested with MspI. Hb QS destroys a restriction site, yielding undigested fragments (vs. cleaved wild-type fragments) [4]. ARMS uses allele-specific primers with deliberate mismatches to amplify mutant sequences selectively. A combined ARMS assay simultaneously detects Hb QS and Hb Constant Spring (Hb CS) in a single reaction, improving throughput for non-deletional α-thalassemia screening [4] [6].
Table 2: Diagnostic Modalities for Hb QS Detection
Method | Sensitivity | Limitations | Clinical Utility |
---|---|---|---|
PCR-RFLP | 98% | False negatives if digestion incomplete | Moderate-throughput screening |
Combine-ARMS | >99% | Limited to predefined mutations | High-throughput, multi-mutant detection |
Sanger Sequencing | 100% | High cost, slow turnaround | Confirmatory testing |
Suspension-Array | 95% | May miss rare/unanticipated variants | Population screening programs |
Compound heterozygosity for Hb QS and the Southeast Asian (SEA) deletion (genotype: --SEA/αQSα) causes non-deletional Hb H disease. This manifests as:
Co-inheritance of Hb QS and β-thalassemia mutations (e.g., IVS-II-654, CD41/42) creates complex α/β chain imbalance:
Table 3: Clinical Impact of Hb QS Genotypic Combinations
Genotype | Clinical Phenotype | Hb (g/L) | Transfusion Dependence | Key Hematological Features |
---|---|---|---|---|
αα/αQSα | Silent carrier | Normal | None | Borderline low MCV/MCH |
--SEA/αQSα | Hb H disease (moderate-severe) | 58–92 | Intermittent | Hb H inclusions, microcytosis, hepatomegaly |
αQSα/αQSα | Homozygous: Moderate anemia | 80–100 | Rare | Microcytosis, elevated HbA2 (4.5–6.0%) |
αQSα/β-thalassemia | β-thalassemia intermedia | 70–100 | Variable | ↑HbA2 (5.2–5.7%), microcytosis |
--SEA/αQSα + β-thalassemia | Severe thalassemia | <60 | Yes | Profound microcytosis, ↑HbF (18–35%) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0